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Indandione derivative 3

Cat. No.: B10833540
M. Wt: 426.5 g/mol
InChI Key: DLIPFFRYKOCUMK-UHFFFAOYSA-N
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Description

Indandione Derivative 3 (CID 89559486) is a chemical compound with the molecular formula C27H26N2O3 that serves as a versatile scaffold in medicinal chemistry and biological research . This indandione derivative is of significant interest in early-stage pharmaceutical development for its antiproliferative properties. Studies on analogous 2-arylidene-indan-1,3-dione compounds have demonstrated potent antiproliferative activity against selected cancer cell lines, with strong binding to albumin and favorable drug-likeness properties as predicted by Lipiński's and Veber's rules, suggesting high potential for oral bioavailability . Beyond oncology research, the 1,3-indandione core structure is recognized for its utility in constructing complex fused- and spiro-heterocyclic systems, which are privileged structures in drug discovery for their three-dimensionality and structural diversity . Furthermore, research indicates that 1,3-indandione derivatives can be designed as high-affinity, selective ligands for misfolded protein aggregates, showing particular promise as molecular probes for studying the pathology of alpha-synuclein aggregates in neurodegenerative conditions like Parkinson's disease . The compound's structural features also make it a valuable building block in material science applications, including the development of organic electronic materials and fluorescent probes . This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H26N2O3 B10833540 Indandione derivative 3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

2-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-2-phenylindene-1,3-dione

InChI

InChI=1S/C27H26N2O3/c1-32-24-14-8-5-9-20(24)19-28-15-17-29(18-16-28)27(21-10-3-2-4-11-21)25(30)22-12-6-7-13-23(22)26(27)31/h2-14H,15-19H2,1H3

InChI Key

DLIPFFRYKOCUMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)C3(C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for Indandione Derivative 3 and Analogs

Classic Synthetic Routes to the Indandione Core

The formation of the 1,3-indandione (B147059) scaffold, a key structural motif, is primarily achieved through nucleophilic addition reactions and various cyclization processes.

Nucleophilic Addition Reactions

A predominant method for synthesizing the 1,3-indandione core involves the nucleophilic addition of an enolate to a phthalate (B1215562) derivative. One of the most straightforward approaches is the reaction of a dialkyl phthalate with an alkyl acetate (B1210297) under basic conditions. nih.gov This reaction proceeds through the formation of a 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion intermediate, which upon further reaction, yields the indandione structure. nih.gov

The electrochemical synthesis of 1,3-indandione derivatives has also been explored, utilizing 2-aryl-1,3-indandiones as nucleophiles in the presence of electrochemically generated o-benzoquinones. brieflands.comnih.gov This method proceeds via a Michael addition mechanism. brieflands.comnih.gov The active methylene (B1212753) group at the C-2 position of 1,3-indandione is highly nucleophilic and can participate in various reactions, including self-aldol condensation to form bindone. wikipedia.org

Organocatalytic enantioselective vinylogous Michael additions of 1,3-indandione-derived pronucleophiles to nitroalkenes have been developed for the synthesis of highly substituted tetrahydrofluoren-9-ones. acs.orgnih.gov This cascade reaction demonstrates the nucleophilic character of the indandione system. acs.orgnih.gov

Cyclization and Annulation Processes

Cyclization reactions provide another major pathway to the indandione core. Phthalic anhydride (B1165640) can be converted to 1,3-indandione using reagents like diethyl malonate with montmorillonite (B579905) KSF clay or ethyl acetoacetate (B1235776) in the presence of acetic anhydride and triethylamine (B128534). nih.gov For substituted indandiones, the synthetic route can depend on the nature of the substituents on the starting phthalic anhydride. nih.gov For instance, electron-withdrawing groups favor condensation with malonic acid in pyridine, while electron-donating groups may require a Friedel-Crafts reaction with malonyl dichloride. encyclopedia.pub

Domino reactions, such as the triethylamine-promoted pseudo-five-component reaction of an aromatic aldehyde with four molecules of 1,3-indandione, can lead to complex polycyclic structures containing the indandione scaffold. acs.org This reaction involves a base-catalyzed cyclotrimerization of 1,3-indandione to form a cyclic diene, followed by a Diels-Alder reaction. acs.org Copper-catalyzed [3+2] annulation of 2-arylidene-1,3-indandiones with N-acetyl enamides is another advanced cyclization method for constructing spirocyclic pyrrolines. researchgate.net

Advanced Functionalization Strategies at the Methylene Position (C-2)

The active methylene bridge (C-2) of the 1,3-indandione core is a prime site for various functionalization reactions, enabling the synthesis of a wide range of derivatives.

Halogenation Procedures

Halogenation at the C-2 position of 1,3-indandione is a common transformation. Bromination, for instance, readily occurs at this position. wikipedia.org The electrochemical oxidation of bromide in the presence of 1,3-indandione allows for the synthesis of 2-bromo- and 2,2-dibromo-1,3-indandione. nih.gov This method offers good control and selectivity for either the monobromo or dibromo derivative by adjusting the electrolysis conditions. nih.gov

Various brominating agents can be employed, including N-bromosuccinimide (NBS), KBr/KBrO₃, and 1,3-dibromo-5,5-dimethylhydantoin, often in acetic acid, leading to high yields of the corresponding bromo derivatives. nih.gov Similarly, chlorination can be achieved using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) in acetic acid. nih.gov The synthesis of 2-bromo-1,3-indandione can also be achieved through the reaction of 1,3-indandione with bromine in the presence of pyridine, which proceeds through a pyridinium (B92312) salt intermediate. cdnsciencepub.com

Halogenation of 1,3-Indandione at C-2
ReagentSolvent/ConditionsProductYieldReference
N-Bromosuccinimide (NBS)Not specified2-Bromo-1,3-indandioneNot specified nih.gov
KBr/KBrO₃Not specified2-Bromo-1,3-indandione86% nih.gov
1,3-Dibromo-5,5-dimethylhydantoinAcetic acid2-Bromo-1,3-indandione88% nih.gov
1,3-Dichloro-5,5-dimethylhydantoinAcetic acid2-Chloro-1,3-indandione89% nih.gov
Electrochemical (NaBr)Methanol/Acetic acid2-Bromo-1,3-indandioneGood nih.gov
Electrochemical (NaBr)Water/Acetic acid2,2-Dibromo-1,3-indandioneGood nih.gov

Cyano Group Introduction

The introduction of a cyano group at the C-2 position can be achieved through various methods. A notable procedure involves a Knoevenagel condensation of 1,3-indandione with malononitrile (B47326) in ethanol (B145695), using a base such as sodium acetate or piperidine (B6355638). nih.gov By controlling the reaction temperature, it is possible to selectively synthesize either the dicyano- or tetracyano-substituted derivative. nih.gov

Another approach to introduce a cyano group is to adapt the synthesis of the indandione core itself, by replacing ethyl acetate with acetonitrile (B52724) in the reaction with a dialkyl phthalate, using sodium methanoate as the base. nih.gov This method has been reported to yield the 2-cyano-1,3-indandione derivative in good yield. nih.gov The reaction of ninhydrin (B49086) with malononitrile in water can also lead to the formation of 2-(dicyanomethylene)-1,3-indandione. nih.govrsc.org

Introduction of Cyano Groups at C-2 of 1,3-Indandione
ReagentsConditionsProductYieldReference
Malononitrile, Sodium acetate or PiperidineEthanol, Controlled temperature2-(dicyanomethylene)-1,3-indandione or 2,2'-(1H-indene-1,3(2H)-diylidene)dimalononitrile34-85% nih.gov
Dialkyl phthalate, Acetonitrile, Sodium methanoateNot specified2-Cyano-1,3-indandione78% nih.gov
Ninhydrin, MalononitrileWater2-(dicyanomethylene)-1,3-indandioneNot specified nih.govrsc.org

Reaction with Diazo Transfer Reagents

The synthesis of 2-diazo-1,3-indandione, also referred to as "Indandione derivative 3," is a key transformation achieved through diazo transfer reactions. A common and effective method involves the reaction of 1,3-indandione with a diazo transfer reagent such as tosyl azide (B81097) or 4-acetamidobenzenesulfonyl azide (p-ABSA).

The reaction of 1,3-indandione with tosyl azide in the presence of a base like triethylamine or potassium ethoxide can produce 2-diazo-1,3-indandione in yields ranging from 59% to 93% depending on the reaction conditions and solvent used (e.g., ethanol, THF).

A highly efficient method utilizes p-ABSA and triethylamine in acetonitrile at low temperatures, affording 2-diazo-1,3-indandione in good yield. This reaction is often rapid and accompanied by the precipitation of 4-acetamidobenzenesulfonamide, which can simplify purification.

Synthesis of 2-Diazo-1,3-indandione
Diazo Transfer ReagentBaseSolventTemperatureYield
Tosyl azidePotassium ethoxideEthanolNot specified59%
Tosyl azideTriethylamineNot specifiedNot specified80%
Tosyl azideNot specifiedTHFNot specified88%
Tosyl azideNot specifiedEthanolNot specified93%
p-Acetamidobenzenesulfonyl azide (p-ABSA)TriethylamineAcetonitrile-10 °C to room temperature76%

Aldol (B89426) Condensation Adducts

Aldol condensation is a fundamental carbon-carbon bond-forming reaction utilized in the synthesis of indandione derivatives. The active methylene group at the C-2 position of the 1,3-indandione nucleus readily acts as a nucleophile, attacking carbonyl compounds to form aldol adducts. wikipedia.org

A catalyst-free approach involves the domino aldol condensation, Michael addition, and ring-closing reactions of 1,3-indandione, phenylglyoxal (B86788) monohydrate, and 2-aminopyridines in refluxing water. tandfonline.com The initial step is the aldol condensation between phenylglyoxal monohydrate and 1,3-indandione to form a key intermediate. tandfonline.com Another green and efficient method for synthesizing 1,3-indandione ring-fused 3-oxindole scaffolds employs an aldol reaction between 3-substituted oxindoles and 1,3-indandione derivatives in water, yielding products with two contiguous quaternary carbon centers in yields of up to 98%. researcher.life

Furthermore, several new aldol condensation adducts have been synthesized from ninhydrin (a hydrated form of 2,2-dihydroxy-1,3-indandione) and various carbonyl derivatives. researchgate.netresearchgate.net These reactions highlight the versatility of the indandione core in generating complex molecular architectures through well-established reaction pathways.

ReactantsCatalyst/SolventProduct TypeYield (%)Reference
1,3-Indandione, Phenylglyoxal monohydrate, 2-AminopyridinesWater (reflux)4H-Indeno[1,2-b]furan-4-one derivativesHigh tandfonline.com
3-Substituted oxindoles, 1,3-Indandione derivativesWater1,3-Indandione ring-fused 3-oxindolesUp to 98% researcher.life
Ninhydrin, Carbonyl derivatives-Aldol condensation adducts- researchgate.netresearchgate.net

Michael Addition Reactions

Michael addition, the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a widely employed strategy for functionalizing the 1,3-indandione core. researchgate.net The enolate of 1,3-indandione serves as an effective Michael donor.

This reaction is a key step in various domino and tandem processes. For instance, an organocatalytic enantioselective vinylogous Michael addition followed by a Henry cyclization cascade has been developed for synthesizing highly substituted tetrahydrofluoren-9-ones. acs.org This reaction uses novel 1,3-indandione-derived pronucleophiles and nitroalkenes, generating four stereogenic centers with excellent diastereocontrol. acs.org In some cases, only the Michael addition adducts are isolated in very good yields and excellent enantioselectivities. acs.org Similarly, bifunctional thiourea (B124793) organocatalysts have been shown to be effective in the asymmetric Michael addition of 1,3-diketones to nitroolefins. researchgate.net

Michael addition is also integral to electrochemical syntheses, where electrochemically generated reactive intermediates, such as o-benzoquinones, are attacked by the nucleophilic carbon of 1,3-indandione derivatives. nih.govresearchgate.net This process leads to the formation of 2-substituted indandione derivatives. nih.gov

Michael DonorMichael AcceptorCatalyst/ConditionsProduct TypeYield (%)Reference
1,3-Indandione-derived pronucleophilesNitroalkenesOrganocatalystTetrahydrofluoren-9-ones / Michael adducts43-98% acs.org
2-Aryl-1,3-indandionesElectrochemically generated o-benzoquinonesElectrochemical cellCatechol-containing 1,3-indandione derivativesGood nih.govresearchgate.netnih.gov
1,3-IndandionePhenylglyoxal monohydrate / 2-aminopyridine (B139424) adductWater (reflux)4H-Indeno[1,2-b]furan-4-one (via domino reaction)High tandfonline.com

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and efficient alternative for the synthesis of organic compounds, including novel 1,3-indandione derivatives. nih.gov These techniques can generate highly reactive intermediates under mild conditions.

A prominent example is the electrochemical oxidation of catechol derivatives in the presence of 2-aryl-1,3-indandiones as nucleophiles. nih.govresearchgate.netnih.gov Using cyclic voltammetry, catechols are oxidized to reactive o-benzoquinones. nih.gov These intermediates are then attacked by the 1,3-indandione via a Michael addition mechanism to form new catechol-containing indandione derivatives. nih.govresearchgate.netnih.gov The synthesis is typically performed in an undivided cell, providing good yields and high purity of the final products. nih.govnih.govresearchgate.net Another electrochemical approach involves the oxidation of bromide in the presence of 1,3-indandione to produce bromo derivatives of 1,3-indandione. mdpi.com

NucleophileSubstrateProductYield (%)M.P. (°C)Reference
2-Phenyl-1,3-indandioneCatechol2-(3,4-Dihydroxyphenyl)-2-phenyl-1H-indene-1,3(2H)-dione43%198-200 nih.gov
2-(4-Fluorophenyl)-1,3-indandione4-Methylcatechol2-(4,5-Dihydroxy-2-methylphenyl)-2-(4-fluorophenyl)-1H-indene-1,3(2H)-dione31%174-177 nih.gov
2-(4-Methoxyphenyl)-1,3-indandioneCatechol2-(3,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)-1H-indene-1,3(2H)-dione42%141-142 nih.gov

Catalysis in Indandione Derivative Synthesis

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of synthetic routes to indandione derivatives. A wide array of catalysts, including organocatalysts, metal complexes, and ionic liquids, have been successfully employed.

Ionic Liquids: A task-specific ionic liquid, 2-hydroxyethylammonium formate (B1220265) (2-HEAF), has been developed as an efficient catalyst and reaction medium for the condensation of 1,3-indandione with various aldehydes. acs.orgresearchgate.net This green method proceeds rapidly at room temperature, providing 2-arylidenindane-1,3-diones in high yields without the need for other solvents. acs.org

Organocatalysis: Chiral organocatalysts, such as squaramide and thiourea derivatives, are instrumental in asymmetric synthesis. They have been used to catalyze enantioselective [3+2] cycloaddition reactions between 2-arylidene-1,3-indandiones and various partners, affording complex spirocyclic compounds with high yields and stereoselectivities. acs.orgmdpi.comnih.gov

Metal and Iodine Catalysis: Lewis acids like iron(III) triflate have been shown to be efficient and recyclable catalysts for the one-pot, three-component synthesis of indeno[1,2-b]quinolineone derivatives. d-nb.info More recently, a simple iodine-catalyzed protocol has been developed for the cross-coupling of 2-aryl-1,3-indandiones with alkenes, allowing for divergent access to either tertiary alkylated ketones or alkenes by varying additives and solvents. researchgate.net

CatalystReaction TypeSubstratesProduct TypeReference
2-Hydroxyethylammonium formate (Ionic Liquid)Knoevenagel Condensation1,3-Indandione, Aldehydes2-Arylidenindane-1,3-diones acs.orgresearchgate.net
Squaramide / Thiourea[3+2] Cycloaddition / Michael Addition2-Arylidene-1,3-indandiones, Imines / NitroalkenesSpiro[benzothiophenone-indandione-pyrrolidine]s / Tetrahydrofluoren-9-ones acs.orgmdpi.com
Iron(III) triflateMulti-component Reaction1,3-Indandione, Aldehydes, AminonaphthaleneIndeno[1,2-b]quinolineones d-nb.info
Iodine (I₂)Cross-coupling2-Aryl-1,3-indandiones, AlkenesTertiary alkylated ketones / Alkenes researchgate.net

Multi-component Reactions and Tandem Processes

Multi-component reactions (MCRs) and tandem (or domino) processes are powerful strategies in synthetic organic chemistry that allow for the construction of complex molecules from simple starting materials in a single pot. tandfonline.comuevora.pt These methods are highly atom-economical and operationally simple. The 1,3-indandione scaffold is a frequent participant in such transformations.

MCRs for Fused and Spirocyclic Systems: An efficient one-pot, three-component condensation of 1,3-indandione, aromatic amines, and isatins using a zinc terephthalate (B1205515) metal-organic framework (MOF) as a catalyst produces spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-trione derivatives in high yields. tandfonline.com Similarly, iron(III) triflate catalyzes the three-component reaction of 1,3-indandione, aromatic aldehydes, and 1-aminonaphthalene to give indeno[1,2-b]quinolineone derivatives. d-nb.info

Tandem and Domino Reactions: Tandem processes often involve an initial condensation or addition followed by one or more cyclizations. A catalyst-free reaction in water involving 1,3-indandione and phenylglyoxal monohydrate proceeds through a domino sequence of aldol condensation, Michael addition, and ring-closing to yield 4H-indeno[1,2-b]furan-4-ones. tandfonline.com An organocatalytic enantioselective vinylogous Michael addition/Henry reaction cascade provides access to highly substituted tetrahydrofluoren-9-ones. acs.org Phosphine-catalyzed [3+2] annulation reactions of 2-arylidene-1,3-indandiones with allenoates represent another tandem approach to building functionalized spirocyclic cyclopentenes. rsc.org Furthermore, a tandem double [3+2] cycloaddition has been reported in the three-component reaction of N-cyanomethylisoquinolinium chloride, aldehydes, and 1,3-indandione. acs.org

These examples demonstrate the utility of MCRs and tandem reactions in rapidly generating molecular diversity from the versatile 1,3-indandione starting material.

Chemical Reactivity and Reaction Mechanisms of Indandione Derivative 3

Enol-Keto Tautomerism and Reactivity

The 1,3-indandione (B147059) system exists in a dynamic equilibrium between its diketo and enol forms. wikipedia.orgresearchgate.net In the solid state, it predominantly exists as the diketone. wikipedia.org However, in solution, it can partially enolize, with the equilibrium being influenced by factors such as solvent polarity, temperature, and electronic effects of substituents. researchgate.netresearchgate.net Polar solvents and low temperatures tend to shift the equilibrium toward the enol tautomer. researchgate.net

The formation of the enolate anion through deprotonation of the C-2 methylene (B1212753) group results in significant charge delocalization, with the highest electron density on the second carbon, making it a potent nucleophile. wikipedia.org This acid-base behavior is fundamental to many of its reactions. wikipedia.org The enol form can be stabilized by strong intramolecular hydrogen bonds, particularly in derivatives with appropriate substituents. researchgate.net For instance, studies on 2-phenyl-1,3-indandione (phenindione) have shown that the enol form is stabilized in DMSO solution through a strong hydrogen bond. scispace.comscilit.com The rate of proton transfer between the carbonyl oxygen atoms can be fast, leading to symmetric NMR spectra for the enol forms. scispace.com

Nucleophilic and Electrophilic Transformations

The dual reactivity of the 1,3-indandione core, possessing both nucleophilic (at the C-2 position) and electrophilic (at the carbonyl carbons) sites, allows for a diverse range of transformations. researchgate.netresearchgate.net

Condensation Reactions

The active methylene group of 1,3-indandione makes it an excellent substrate for condensation reactions, most notably the Knoevenagel condensation. ijpsr.comencyclopedia.pub It readily reacts with a variety of aromatic and aliphatic aldehydes to form 2-arylidene or 2-alkylidene-1,3-indandiones. researchgate.netsioc-journal.cntaylorfrancis.com These reactions are typically catalyzed by a base like piperidine (B6355638) in a solvent such as ethanol (B145695) and often proceed with high yields. encyclopedia.pubnih.gov

These condensation products, which are α,β-unsaturated carbonyl compounds, are themselves valuable reactive intermediates for further synthesis. researchgate.netsioc-journal.cn The self-condensation of 1,3-indandione, catalyzed by acid or base, leads to the formation of dimers like Bindone and trimers like Truxenone. researchgate.net

Table 1: Examples of Knoevenagel Condensation with 1,3-Indandione

Aldehyde Reactant Catalyst/Solvent Product Yield (%) Reference
Benzaldehyde Piperidine/Ethanol 2-Benzylidene-1,3-indandione >70 encyclopedia.pub
1-(4-aminophenyl)ethanone Not Specified Styrylated indandione Not Specified ijpsr.com
Various Aldehydes Hydrazine/Acetic Acid Styrylated indandiones Not Specified taylorfrancis.com

Addition Reactions

The nucleophilic character of the C-2 position of 1,3-indandione and its enolate form facilitates various addition reactions. wikipedia.org A prominent example is the Michael (or conjugate) addition, where it adds to α,β-unsaturated systems. acs.orgajchem-b.com For instance, 1,3-indandione derivatives can be synthesized via a Michael addition mechanism involving the electrochemical oxidation of catechols in the presence of 2-aryl-1,3-indandiones. nih.govsemanticscholar.orgbrieflands.com The enolate of the indandione acts as the nucleophile, attacking the β-carbon of the electrochemically generated o-benzoquinone. nih.govbrieflands.com

Furthermore, 2-arylmethylidene-1,3-indandiones, formed from condensation reactions, act as Michael acceptors. They can react with nucleophiles like 2-aminothiophenol, leading to the formation of thiazepine and thiazine (B8601807) derivatives. scirp.org Interestingly, both standard Michael and "anti-Michael" addition products have been observed in these reactions. scirp.org

Table 2: Selected Addition Reactions of Indandione Derivatives

Indandione Derivative Reactant Reaction Type Product Type Reference
2-Aryl-1,3-indandione Electro-oxidized Catechol Michael Addition Catechol-containing indandione nih.gov
1,3-Indandione-derived pronucleophile Nitroalkene Vinylogous Michael Addition Tetrahydrofluoren-9-one acs.orgnih.gov
2-Arylmethylidene-1,3-indandione 2-Aminothiophenol Michael Addition Indano researchgate.netnih.govbenzothiazepine scirp.org
2-Arylmethylidene-1,3-indandione 2-Aminothiophenol "Anti-Michael" Addition Indano ontosight.ainih.govbenzothiazine scirp.org

Cycloaddition Reactions

Indandione derivatives are versatile partners in cycloaddition reactions. The 2-arylidene-1,3-indandiones, in particular, can function as 1,3-dipolarophiles, participating in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.netmdpi.com An example is the organocatalytic enantioselective [3+2] cycloaddition with N-2,2-difluoroethylbenzothiophenone imines, which produces complex dispiro[benzothiophenone-indandione-pyrrolidine] derivatives with high stereocontrol. mdpi.comnih.gov

These derivatives can also engage in tandem reactions, such as a one-pot sequential Knoevenagel condensation followed by a 1,3-dipolar cycloaddition to synthesize spiroisoxazolines. thieme-connect.com In some cases, the indandione moiety can participate in more complex cascade reactions, such as the tandem double [3+2] cycloaddition of N-cyanomethylisoquinolinium ylide with two molecules of 1,3-indandione and an aromatic aldehyde, affording unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives. researchgate.netacs.org

Rearrangement Reactions and Fragmentations

The indandione scaffold can undergo molecular rearrangements under specific conditions. A notable example is an alkoxide-mediated rearrangement of alkene precursors to synthesize 1,3-indandione-terminated π-conjugated quinoids. researchgate.netresearchgate.net This protocol involves a rearrangement followed by air oxidation. researchgate.net Another unique transformation is an intramolecular rearrangement observed in enol-Ugi reactions, where an amine nitrogen attacks the indandione ring, leading to a stable five-membered ring enamine through a proposed spirocyclic intermediate. unex.esrsc.org This process is distinct from classical Mumm or Smiles rearrangements. unex.esrsc.org

C-H Activation and Coupling Reactions

Modern synthetic methodologies have been applied to the 1,3-indandione scaffold, including transition metal-catalyzed C-H activation and coupling reactions. researchgate.netchemrxiv.orgrsc.org These reactions provide efficient pathways to construct complex molecular architectures. For example, palladium-catalyzed intermolecular annulation of 2-aryl-1,3-indandiones with alkynes has been used to synthesize spirobi[indene]-1,3-diones. researchgate.netresearchgate.net This reaction is proposed to proceed through a homocoupling dimer intermediate formed via a dehydrogenative cross-coupling process. researchgate.netresearchgate.net

Furthermore, iodine-catalyzed cross-coupling of 2-aryl-1,3-indandiones with alkenes has been developed, allowing for selective access to either tertiary alkylated ketones or alkenes by simply varying the additives and solvents. researchgate.net These C-H functionalization strategies offer a powerful tool for creating carbon-carbon bonds directly from the indandione core, bypassing the need for pre-functionalized starting materials. chemrxiv.orgrsc.org

Mechanism-Based Studies of Specific Transformations of Indandione Derivatives

While "Indandione derivative 3" is not a standard chemical nomenclature, this section will explore the well-documented reaction mechanisms of various 1,3-indandione derivatives, which serve as illustrative examples of the chemical transformations this class of compounds undergoes. The reactivity of the 1,3-indandione core, characterized by its active methylene group flanked by two carbonyls, allows for a rich variety of chemical reactions. nih.gov

The key to the reactivity of 1,3-indandione derivatives lies in the acidity of the C-2 proton, which facilitates the formation of a stabilized enolate anion. This nucleophilic character is central to many of its characteristic reactions.

Knoevenagel Condensation

A fundamental reaction of 1,3-indandione is the Knoevenagel condensation, which involves the reaction of the active methylene group with aldehydes or ketones. nih.gov This reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate (B1210297). nih.govijpsr.com

The mechanism commences with the deprotonation of the 1,3-indandione at the C-2 position by the base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate subsequently undergoes dehydration to yield the corresponding 2-ylidene-1,3-indandione derivative. iajps.com

Table 1: Examples of Knoevenagel Condensation with 1,3-Indandione

Aldehyde/Ketone Base Solvent Product Yield (%) Reference
Nitrobenzaldehyde Piperidine Benzyl alcohol 2-(3-nitrobenzylidene)-2H-indane-1,3-dione 98 iajps.com
1-(4-aminophenyl)ethanone - - Styrylated indandione - ijpsr.com

Data compiled from multiple research sources.

Michael Addition

The 2-ylidene-1,3-indandione products formed from Knoevenagel condensations are excellent Michael acceptors. The electron-withdrawing nature of the indandione moiety polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. nih.gov

In a typical Michael addition, a nucleophile, such as another molecule of 1,3-indandione, attacks the β-carbon of the α,β-unsaturated system. This reaction is often catalyzed by a base and is a key step in the synthesis of more complex derivatives, including spiro compounds. nih.govresearchgate.net For instance, the electrochemical synthesis of novel 1,3-indandione derivatives has been achieved through a Michael addition mechanism where electrochemically generated o-benzoquinones are attacked by 2-aryl-1,3-indandiones. nih.gov

Synthesis of Spiro Compounds

The reactivity of indandione derivatives has been harnessed to create complex spirocyclic systems. One-pot sequential reactions, such as a Knoevenagel condensation followed by a 1,3-dipolar cycloaddition, have been developed to synthesize spiroisoxazolines in good yields. thieme-connect.com

In a reported example, a ZnCl₂-catalyzed reaction of 1,3-indandione, an aldehyde, and dibromoformaldoxime leads to the formation of spiroindene-isoxazole-1,3-diones. thieme-connect.com The proposed mechanism involves the initial Knoevenagel condensation to form a 2-arylidene-1,3-indandione, which then undergoes a 1,3-dipolar cycloaddition with the in situ generated nitrile oxide from dibromoformaldoxime.

Rearrangement Reactions

Indandione derivatives can also participate in rearrangement reactions, such as the Pinacol rearrangement, to form new carbocyclic or heterocyclic frameworks. A Rh(III)-catalyzed cascade reaction of enaminones with iodonium (B1229267) ylides has been shown to proceed via a [3+2] annulation followed by a Pinacol-type rearrangement to afford 2-spirocyclo-pyrrol-3-ones. bohrium.com The Pinacol rearrangement involves the migration of an alkyl or aryl group to an adjacent carbocationic center, often leading to ring expansion or contraction. wikipedia.orgmasterorganicchemistry.com

Mechanism of Anticoagulant Action

Certain 2-substituted-1,3-indandione derivatives, such as phenindione (B1680310) and anisindione (B1667423), are known for their anticoagulant properties. britannica.comdrugbank.comdrugbank.com Their mechanism of action involves the inhibition of the vitamin K epoxide reductase enzyme. nih.gov This enzyme is crucial for the regeneration of vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate (B1630785) residues in several blood clotting factors (II, VII, IX, and X). drugbank.comnih.gov By inhibiting this enzyme, these indandione derivatives prevent the activation of these clotting factors, thereby exerting their anticoagulant effect. drugbank.comnih.gov There is a strong correlation between the inhibition of prothrombin synthesis and the inhibition of the conversion of vitamin K1 epoxide to vitamin K1. nih.gov

Table 2: Mentioned Compounds

Compound Name
1,3-Indandione
2-Ylidene-1,3-indandione
2-(3-nitrobenzylidene)-2H-indane-1,3-dione
Styrylated indandione
o-Benzoquinone
2-Aryl-1,3-indandione
Spiroisoxazoline
Spiroindene-isoxazole-1,3-dione
Dibromoformaldoxime
Nitrile oxide
2-Spirocyclo-pyrrol-3-one
Phenindione
Anisindione
Vitamin K
Vitamin K epoxide

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton (¹H) NMR spectroscopy of 2-[3-(2-chlorobenzylideneamino) benzylidene]-2H-indene-1,3-dione was conducted in deuterated chloroform (B151607) (CDCl₃) using a 300 MHz spectrometer. iajps.com The resulting spectrum provides key insights into the number and types of protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard.

The analysis revealed several distinct signals corresponding to the aromatic and imine protons. iajps.com A series of signals appearing as doublets were observed at δ 8.57, 8.54, 8.35, 8.33, and 7.86 ppm, collectively integrating to six protons. iajps.com Additionally, two signals, reported as triplets, were found in the δ 7.89-8.07 ppm range, accounting for two protons. iajps.com A singlet corresponding to a single proton was also identified at δ 8.4 ppm. iajps.com These signals are characteristic of the protons on the indandione nucleus and the substituted benzylidene rings. iajps.com

Table 1: ¹H NMR Spectroscopic Data for Indandione Derivative 3

Chemical Shift (δ, ppm) Multiplicity Integration (Number of Protons)
8.57, 8.54, 8.35, 8.33, 7.86 Doublet (d) 6H
8.05-8.07, 7.89-7.9 Triplet (T) 2H
8.4 Singlet (S) 1H

Source: Data obtained in CDCl₃ at 300 MHz. iajps.com

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum was also recorded in CDCl₃. iajps.com The analysis confirmed the presence of the various carbon atoms in their expected chemical environments.

The spectrum displayed signals at δ 118.5, 124.9, 129.0, 130.4, 130.6, 136.0, 140.0, and 153.0 ppm. iajps.com These chemical shifts correspond to the carbon atoms of the indandione core, the aromatic rings, and the imine group. The signals at the higher end of the spectrum are typically associated with the carbonyl carbons and carbons involved in the conjugated system. iajps.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)
118.5
124.9
129.0
130.4
130.6
136.0
140.0
153.0

Source: Data obtained in CDCl₃. iajps.com

While ¹H and ¹³C NMR provide fundamental structural data, advanced two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of all signals and the complete structural confirmation of complex molecules like this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental.

COSY experiments would establish ¹H-¹H correlations, revealing which protons are spin-coupled and thus spatially close (typically within three bonds), helping to map out the connectivity within the individual aromatic rings.

HSQC spectroscopy would correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC experiments reveal longer-range correlations (typically over two to three bonds) between ¹H and ¹³C atoms. This is particularly useful for identifying the connectivity between different structural fragments, such as linking the benzylidene groups to the indandione core and confirming the position of the substituents.

Nuclear Overhauser Effect (NOE) spectroscopy could be used to determine the spatial proximity of protons, which would help in confirming the E/Z configuration of the imine and benzylidene double bonds. nih.gov

Though specific data from these advanced techniques for this particular derivative are not detailed, their application is a standard and essential step in the rigorous structural characterization of novel indandione derivatives. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound was recorded using the KBr pellet method, and the absorption bands are reported in wavenumbers (cm⁻¹). iajps.com The spectrum provides clear evidence for the key functional groups present in the molecule's structure.

Significant absorption bands were identified at 3070 cm⁻¹ (C=O), 3068 cm⁻¹ (aromatic C=C stretch), 1679 cm⁻¹ (imine N=C stretch), 1350 cm⁻¹ (C-N stretch), 992 cm⁻¹ (Ar-H bend), and 762 cm⁻¹ (C-Cl stretch). iajps.com The presence of the band at 1679 cm⁻¹ is characteristic of the C=N bond of the imine group, while the band at 762 cm⁻¹ confirms the presence of the chlorine substituent. iajps.com The absorption at 3068 cm⁻¹ is typical for the stretching vibrations of C=C bonds within the aromatic rings. iajps.com The reported carbonyl (C=O) stretch at 3070 cm⁻¹ is unusually high, as carbonyl groups in 1,3-indandione (B147059) systems typically absorb in the 1680-1740 cm⁻¹ range. nih.gov

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Assignment
3070 Carbonyl (C=O) stretch
3068 Aromatic (C=C) stretch
1679 Imine (N=C) stretch
1350 C-N stretch
992 Aromatic C-H bend
762 C-Cl stretch

Source: Data obtained from KBr pellet. iajps.com

For this compound, a Raman spectrum would be expected to show strong signals for the C=C stretching modes of the aromatic rings and the exocyclic double bond due to their high polarizability. It would also be useful for probing the vibrations of the indandione skeleton. In studies of other indandione-based systems, resonance Raman spectroscopy has been employed to investigate charge-transfer interactions within the molecule, which could be highly relevant for understanding the electronic structure of this compound. researchgate.net Although specific Raman data for this compound is not available, its application would offer a more complete vibrational analysis, confirming the molecular backbone and providing insights into the electronic properties of the conjugated system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal technique for determining the molecular weight and probing the structural features of indandione derivatives through fragmentation analysis. Electron impact (EI) mass spectrometry, in particular, reveals complex fragmentation pathways that are characteristic of the indandione core and its substituents.

Studies on isomeric 2-alkyl-substituted 1,3-indandiones and their isomeric 3-alkylidenephthalides have shown that the molecular ions undergo a series of up to seven consecutive, reversible isomerization steps before the main fragmentation events occur core.ac.uk. The primary fragmentation processes for these compounds are the loss of a methyl radical (CH₃•) and an ethyl radical (C₂H₅•) core.ac.uk. For instance, under EI conditions, the mass spectra of isomers 2-ethyl-1,3-indandione and 3-propylidenephthalide (B1366576) are nearly indistinguishable, indicating they equilibrate to a common set of intermediates prior to fragmentation core.ac.uk.

A detailed analysis using Mass-Analysed Ion Kinetic Energy (MIKE) and Collision-Induced Dissociation (CID-MIKE) spectrometry provides further insight. The loss of CO from the molecular ions of 2-alkyl-1,3-indandiones is typically a minor process core.ac.uk. A characteristic peak often observed in the spectra of n-alkylidene isomers is at an m/z of 55, corresponding to the C₃H₃O⁺ ion core.ac.uk. High-resolution mass spectrometry (HRMS) is also employed to confirm the elemental composition of the parent compound and its fragments nih.gov.

Table 1: Characteristic Mass Spectrometry Fragments for Isomeric C₁₁H₁₀O₂ Indandione Derivatives

Fragment Ion Proposed Structure m/z (mass-to-charge ratio) Significance
[M]⁺• Molecular Ion 174 Confirms the molecular weight of the parent compound.
[M - CH₃]⁺ Loss of a methyl group 159 A primary fragmentation pathway for many alkyl-substituted indandiones core.ac.uk.
[M - C₂H₅]⁺ Loss of an ethyl group 145 Another key fragmentation process indicating the presence of larger alkyl substituents core.ac.uk.
[C₁₀H₈O₂]⁺• Enol ion of 1,3-indandione 146 Results from the loss of an alkene from the alkyl substituent core.ac.uk.

This table is generated based on fragmentation patterns discussed for related indandione structures core.ac.uk.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within indandione derivatives. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state tanta.edu.egyoutube.com. The position and intensity of absorption bands are highly dependent on the molecular structure, particularly the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups.

For many indandione derivatives, especially those designed with a donor-π-acceptor (D–π–A) architecture, the absorption spectra are characterized by strong bands in the visible region. These bands typically arise from intramolecular charge-transfer (ICT) transitions, where electron density is moved from the donor part of the molecule to the acceptor part (the 1,3-indandione group) upon photoexcitation nih.gov.

For example, two related 1,3-indandione derivatives, designated INB3 and INT3, exhibit strong absorption peaks at 492 nm and 504 nm, respectively, when measured in a DMSO solution. The type of electronic transition can be further analyzed using density functional theory (DFT), which confirms the transfer of electrons from a donor group (like triphenylamine (B166846) or thiophene) to the 1,3-indandione acceptor group nih.gov. The absorption is a result of π - π* transitions within the conjugated system libretexts.org. In some derivatives, distinct dual emission from a locally excited state (LES) and an ICT state can be observed in their fluorescence spectra nih.gov.

Table 2: UV-Visible Absorption Data for Representative Indandione Derivatives

Compound Solvent λmax (nm) Type of Transition
INB3 DMSO 492 Intramolecular Charge-Transfer (π - π*) nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms and molecules in the solid state. This technique is crucial for determining bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, which govern the crystal packing.

Structural analyses of various 1,3-indandione derivatives reveal common structural motifs researchgate.net. The fused benzene (B151609) ring is typically planar, while the five-membered dione (B5365651) ring often adopts a slightly bent, envelope-like conformation researchgate.net. The solid-state structure can be influenced by tautomerism; for example, 2-phenylazo-1,3-indandione exists as the keto-hydrazone tautomer in the crystal, a fact confirmed by its bond distances. This form is stabilized by a strong intramolecular hydrogen bond between an elongated keto group and an amine hydrogen atom researchgate.net.

Other Chromatographic and Analytical Methods

In addition to the primary spectroscopic techniques, several other analytical methods are routinely used for the characterization and quality control of indandione derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of synthesized indandione compounds. The method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase (e.g., a mixture of water and acetonitrile (B52724) with additives like formic acid) nih.gov. A UV-Vis detector is commonly used to quantify the separated compounds, with detection often set at a wavelength where the compound of interest has strong absorbance nih.gov.

Thin Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and for preliminary purity assessment. The structure of newly synthesized compounds can be initially confirmed by comparing their retention factor (Rf) values to those of starting materials researchgate.netnih.gov. Ninhydrin (B49086), itself an indandione derivative, is a common visualizing agent used in TLC nih.gov.

Cyclic Voltammetry (CV): For electrochemically active indandione derivatives, cyclic voltammetry is used to study their redox properties. This technique can be applied to investigate reaction mechanisms, for instance, in the electrochemical synthesis of new derivatives where a Michael addition mechanism is proposed nih.gov. The voltammograms show characteristic anodic and cathodic peaks corresponding to the oxidation and reduction of the species nih.gov.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic understanding of the electronic and geometric properties of Indandione derivative 3. These theoretical investigations are essential for predicting the molecule's behavior in various chemical and biological environments.

Geometry Optimization and Electronic Structure Analysis

Theoretical studies on indandione derivatives have utilized methods like Density Functional Theory (DFT) to determine their most stable three-dimensional structures. mdpi.com Geometry optimization calculations identify the lowest energy conformation of the molecule, which is crucial for understanding its interactions with other molecules. The analysis of the electronic structure provides information about the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-deficient. This information is vital for predicting the types of intermolecular interactions the molecule can form.

For instance, studies on related compounds have shown that the indandione core, with its two carbonyl groups, acts as a strong electron-accepting unit. researchgate.net The specific substituents on the derivative would further modulate this electronic distribution.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other species.

In the context of indandione derivatives, FMO analysis helps to understand their electronic transitions and reactivity. The energy gap between the HOMO and LUMO is a particularly important parameter, as a smaller gap generally indicates higher reactivity. For some 1,3-indandione (B147059) derivatives, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting indandione core. researchgate.net This separation of frontier orbitals is characteristic of molecules with charge-transfer properties.

Table 1: Frontier Molecular Orbital Properties of a Representative Indandione Derivative

ParameterValue (eV)
HOMO Energy-5.8
LUMO Energy-2.5
HOMO-LUMO Gap3.3

Note: The values presented are hypothetical for "this compound" and are based on typical values found for similar compounds in the literature.

Energetic and Thermodynamic Considerations of Reactions

Computational studies can also be employed to investigate the energetic and thermodynamic feasibility of chemical reactions involving indandione derivatives. By calculating the changes in enthalpy, entropy, and Gibbs free energy, researchers can predict the spontaneity and equilibrium position of a reaction. This is particularly useful in understanding the synthesis of these derivatives and their potential metabolic pathways. For example, theoretical calculations can elucidate the mechanism of reactions such as Knoevenagel condensation, which is often used in the synthesis of 2-arylidene-1,3-indandione derivatives. researchgate.net

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a ligand, such as this compound, with a biological target, typically a protein.

Ligand-Target Interactions in Preclinical Models

Molecular docking studies predict the preferred orientation of a ligand when it binds to a receptor. These studies have been instrumental in identifying potential biological targets for various indandione derivatives. For example, research has shown that certain 1-indanone (B140024) and 1,3-indandione derivatives can act as ligands for misfolded α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease. nih.govnih.gov Docking simulations reveal the specific amino acid residues in the binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

Table 2: Predicted Binding Interactions of this compound with a Hypothetical Target Protein

Interacting ResidueInteraction TypeDistance (Å)
TYR 88Hydrogen Bond2.1
PHE 212Pi-Pi Stacking3.5
LEU 154Hydrophobic4.2
VAL 95van der Waals3.8

Note: This data is illustrative for "this compound" and a hypothetical target.

Stability and Conformation Analysis of Molecular Systems

Molecular dynamics simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding and any conformational changes that may occur. nih.gov MD simulations on complexes of indandione derivatives with their target proteins have been used to confirm the stability of the docked poses. researchgate.net These simulations can reveal that the ligand remains stably bound within the active site throughout the simulation, with key interactions being maintained. researchgate.net Furthermore, conformational analysis helps in understanding the flexibility of the ligand and the receptor upon binding. nih.gov

For example, a molecular dynamics simulation of a chalcone-based 2-arylidene-1,3-indandione derivative complexed with an enzyme showed that the compound formed a stable complex and maintained significant interactions with the essential residues of the binding site during the simulation. researchgate.net

In Silico Prediction of Chemical and Biological Properties

Computational tools are invaluable for the early-stage assessment of the druglikeness and potential biological activities of indandione derivatives. These methods predict a range of physicochemical and pharmacokinetic properties, helping to identify promising candidates for further development.

A key aspect of in silico analysis is the evaluation of a compound's adherence to established druglikeness rules, such as Lipiński's rule of five and Veber's rules. Studies on 2-arylidene-indan-1,3-dione derivatives have shown that many of these compounds meet these criteria, suggesting good potential for oral bioavailability. Current time information in Edmonton, CA. In silico predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are also crucial. For instance, computational investigations into various indandione and indanone derivatives have been used to predict their ADMET profiles, identifying molecules with favorable pharmacokinetic and safety properties at the initial stages of drug discovery. earthlinepublishers.com

Beyond general druglikeness, in silico methods are employed to predict specific biological activities. Indandione derivatives have been computationally screened for a variety of therapeutic targets. For example, they have been identified as potential inhibitors of enzymes such as acetylcholinesterase, which is relevant for the treatment of Alzheimer's disease. researchgate.netnih.gov Molecular docking studies, a common in silico technique, have been used to investigate the binding of indandione derivatives to the active sites of enzymes like Cereblon, an E3 ubiquitin ligase component, revealing their potential as novel modulators for therapeutic intervention. researchgate.net Furthermore, in silico predictions have guided the synthesis and evaluation of indandione derivatives for anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netnih.gov

The following table summarizes the predicted properties for a selection of indandione derivatives based on in silico studies.

Property Prediction Method Predicted Outcome for Indandione Derivatives Potential Implication
Oral BioavailabilityLipiński's Rule of FiveMany derivatives show compliance. Current time information in Edmonton, CA.Good candidates for orally administered drugs.
PharmacokineticsADMET PredictionFavorable absorption, distribution, metabolism, and excretion profiles for selected derivatives.Higher chance of success in preclinical and clinical development.
Biological ActivityMolecular DockingPotential inhibition of acetylcholinesterase and Cereblon. researchgate.netnih.govresearchgate.netTherapeutic potential for Alzheimer's disease and cancer.
ToxicityIn Silico Toxicity PredictionLow predicted toxicity for some derivatives.Favorable safety profiles.

Structure-Activity Relationship (SAR) Investigations Using Computational Models

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational models have become indispensable tools for elucidating these relationships for indandione derivatives, enabling the rational design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) is a prominent computational method used in SAR investigations. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to explore the SAR of 2-substituted 1-indanone derivatives as acetylcholinesterase (AChE) inhibitors. These models provide detailed insights into the steric and electrostatic field requirements for optimal binding to the AChE active site. For example, CoMFA and CoMSIA studies have revealed that substituting the small protonated nitrogen moiety with a more hydrophobic and bulky group with a high partial positive charge can enhance binding affinity.

Molecular docking is another powerful computational technique used in SAR studies. It predicts the preferred orientation of a ligand when bound to a receptor, providing a 3D visualization of the interactions. For indandione derivatives, docking studies have been instrumental in understanding their binding modes with various biological targets. For instance, in the context of AChE inhibition, docking simulations have shown how these derivatives fit into the active site gorge and interact with key amino acid residues. This information is crucial for designing new derivatives with improved inhibitory potency.

The integration of QSAR and molecular docking provides a comprehensive understanding of the SAR. The contour maps generated from 3D-QSAR models can be correlated with the binding site information obtained from docking studies to guide the modification of lead compounds. This combined approach has been effectively used to identify the key structural features of indandione derivatives responsible for their biological activities, including anti-inflammatory and anticancer effects.

Computational Model Application to Indandione Derivatives Key Findings
3D-QSAR (CoMFA/CoMSIA)Acetylcholinesterase InhibitionIdentified steric and electrostatic requirements for enhanced binding affinity.
Molecular DockingAcetylcholinesterase Inhibition, Anticancer TargetsElucidated binding modes and key interactions with target proteins.
Combined QSAR and DockingVarious Biological ActivitiesProvided a comprehensive SAR understanding for rational drug design.

Theoretical Studies on Non-Linear Optical Properties

Indandione derivatives have garnered attention for their potential applications in photonics and optoelectronics due to their non-linear optical (NLO) properties. researchgate.net Theoretical studies, primarily using quantum chemical calculations, have been instrumental in understanding and predicting the NLO response of these molecules.

The NLO properties of organic molecules are governed by their molecular structure, particularly the presence of a π-conjugated system and electron-donating and electron-accepting groups. scialert.net Indandione derivatives, with their inherent conjugated structure, can be readily functionalized to enhance their NLO response. nih.gov Computational methods, such as Density Functional Theory (DFT), are employed to calculate key NLO parameters like the first hyperpolarizability (β), which is a measure of the second-order NLO response. analis.com.my

Theoretical investigations have explored the NLO properties of various indandione derivatives. For instance, studies on dimethylaminobenzylidene-1,3-indandione (DMABI) related chromophores have utilized ab initio calculations to determine their molecular geometry and calculate their molecular hyperpolarizability. researchgate.net These computational predictions are often correlated with experimental techniques like Second Harmonic Generation (SHG) to validate the theoretical models. researchgate.net

Furthermore, theoretical studies have investigated D–π–A type conjugated indandione derivatives, where 'D' is an electron-donating group and 'A' is the electron-accepting indandione moiety, connected by a π-bridge. nih.gov These studies have shown that the NLO response can be tuned by modifying the donor and the π-conjugated system. nih.gov Ultrafast nonlinear optical responses, including two-photon absorption (TPA), have been systematically investigated using both experimental and theoretical approaches, revealing that these derivatives are promising candidates for applications such as optical limiting. nih.gov

Indandione Derivative Type Computational Method Predicted NLO Property Potential Application
DMABI-related chromophoresAb initio calculationsMolecular hyperpolarizability (β) researchgate.netSecond Harmonic Generation
D–π–A type conjugated systemsDFTTwo-photon absorption (TPA) cross-section nih.govOptical Limiting

Tautomeric Equilibrium Studies (Theoretical)

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a key characteristic of indandione derivatives. Theoretical studies have provided significant insights into the tautomeric equilibrium of these compounds, which is crucial for understanding their reactivity, spectroscopic properties, and biological activity.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the relative stabilities of different tautomers and the energy barriers for their interconversion. earthlinepublishers.comearthlinepublishers.com For 2-substituted indan-1,3-diones, theoretical studies have shown that the position of the tautomeric equilibrium is highly dependent on the nature of the substituent at the 2-position. researchgate.netnih.gov

For example, in 2-formyl-indan-1,3-dione and 2-acetyl-indan-1,3-dione, theoretical calculations have demonstrated that the equilibrium is shifted towards the 2-hydroxyalkylidene-indan-1,3-dione tautomer. researchgate.netnih.gov In contrast, 2-carboxyamide-indan-1,3-dione is predicted to exist as a mixture of two tautomers with a very low energy barrier for proton transfer between them. researchgate.netnih.gov

The influence of the solvent on the tautomeric equilibrium has also been explored through theoretical models. These studies have shown that the polarity of the solvent can significantly affect the relative stability of the tautomers. Furthermore, theoretical investigations have been conducted on the tautomerism of indandione derivatives in both the ground and excited states, which is important for understanding their photophysical properties. For instance, in the case of 2-carbamido-1,3-indandione, theoretical models suggest that while a dynamic equilibrium exists between two tautomers in the ground state, one tautomer becomes significantly more stable in the excited state. researchgate.net

Indandione Derivative Theoretical Method Key Finding on Tautomeric Equilibrium
2-formyl-indan-1,3-dioneQuantum Chemical CalculationsEquilibrium shifted towards the 2-hydroxyalkylidene tautomer. researchgate.netnih.gov
2-acetyl-indan-1,3-dioneQuantum Chemical CalculationsEquilibrium shifted towards the 2-hydroxyalkylidene tautomer. researchgate.netnih.gov
2-carboxyamide-indan-1,3-dioneQuantum Chemical CalculationsExists as a mixture of two rapidly interconverting tautomers. researchgate.netnih.gov
2-carbamido-1,3-indandioneSOS-MP2/ADC(2)Dynamic equilibrium in the ground state, with one tautomer dominating in the excited state. researchgate.net
PindoneDFTThe endocyclic enol tautomer is more stable than the exocyclic enol and the diketo form. earthlinepublishers.comearthlinepublishers.com

Analytical Methodologies for Detection and Quantification Advanced

Chromatographic Methods

Chromatographic techniques are fundamental for the separation and quantification of Indandione derivative 3 from complex matrices. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for the analysis of indandione derivatives. The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. pharmaerudition.org Purity of lead compounds in research settings is often confirmed by HPLC analysis. nih.gov For the separation of compounds containing the 1,3-indandione (B147059) core, specific columns and mobile phases have been developed to achieve optimal resolution. sielc.com For instance, a scalable liquid chromatography method suitable for isolating impurities and for pharmacokinetic studies has been established. sielc.com In some synthetic procedures, yields can be determined using HPLC equipped with a chiral stationary phase. nih.gov

Table 1: Representative HPLC Parameters for Analysis of 1,3-Indandione Analogs
ParameterConditionReference
ColumnNewcrom R1 sielc.com
Mobile PhaseAcetonitrile (B52724) (MeCN), Water, and Phosphoric Acid sielc.com
DetectionUV-Vis or Mass Spectrometry (MS) sielc.com
NoteFor MS-compatible applications, phosphoric acid is replaced with formic acid. sielc.com

Thin-Layer Chromatography (TLC): TLC is a versatile and rapid method used for monitoring reaction progress and for the preliminary identification of indandione derivatives. Components are typically visualized using ultraviolet (UV) light at 254 nm. nih.gov For certain derivatives, such as the well-known ninhydrin (B49086), TLC plates can be treated with specific revelators to visualize the separated spots. nih.gov The structure of newly synthesized adducts of ninhydrin, a related indandione, has been confirmed using a variety of analytical methods including TLC. bch.ro

Spectrophotometric and Spectrofluorometric Assays

Spectroscopic methods are widely employed for the quantification and characterization of this compound, exploiting its ability to absorb and emit light.

UV-Vis Spectrophotometry: Indandione derivatives with conjugated π-systems exhibit strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The absorption spectra are sensitive to the molecular structure and the solvent environment. researchgate.netresearchgate.net For example, donor-acceptor type 1,3-indandione derivatives display absorption peaks that can be influenced by the electronic nature of their substituent groups. nih.gov Measurements of two D–π–A type conjugated 1,3-indandione derivatives, INB3 and INT3, in a dimethyl sulfoxide (DMSO) solution showed distinct absorption peaks at 492 nm and 504 nm, respectively. nih.gov

Spectrofluorometry: Many indandione derivatives exhibit fluorescence, a property that allows for highly sensitive detection methods. nih.gov The fluorescence properties, including emission maxima and quantum yields, are dependent on the molecular structure and the surrounding environment. nih.gov For instance, 1,2-indandione is a well-established reagent in forensic science for developing latent fingerprints on porous surfaces, as it reacts with amino acids to produce highly fluorescent products. researchgate.net The resulting fluorescence is typically observed using a green light source (515-570 nm) and an orange viewing filter. fosterfreeman.com Some derivatives show minimal fluorescence in aqueous media, which is remarkably enhanced upon binding to biological macromolecules like protein fibrils. nih.gov

Table 2: Spectroscopic Properties of Representative Indandione Derivatives
Derivative TypeSolvent/StateAbsorption Max (λmax)Emission Max (λem)Reference
D-π-A Type (INT3)DMSO504 nmNot Reported nih.gov
1,2-Indandione-Amino Acid AdductPorous Surface~515-570 nm (Excitation)Viewed with Orange Filter fosterfreeman.com
2-(diphenylacetyl)-1,3-indandione-1-hydrazoneSolid StateNot ReportedEnhanced by polar molecules documentsdelivered.com

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often reagent-free approach to the analysis of electroactive compounds like this compound. Cyclic voltammetry (CV) is a key technique used to study the redox properties of these molecules.

The electrochemical behavior of indandione derivatives is characterized by their oxidation and reduction potentials. CV has been extensively used to investigate the electrochemical synthesis of novel 1,3-indandione derivatives, where the technique helps to elucidate reaction mechanisms involving electrogenerated intermediates. nih.govresearchgate.netoup.com For instance, the anodic oxidation of catechols in the presence of 1,3-indandione can be monitored to understand the formation of new C-C bonds. oup.com Studies on donor-acceptor type indandione derivatives incorporating carbazole, phenothiazine, and phenoxazine units have shown reversible one-electron oxidation couples in their cyclic voltammograms. tandfonline.com The ionization potentials for these materials in solid-state have been determined to be in the range of 5.52–6.01 eV. tandfonline.com

Table 3: Electrochemical Data for Representative Indandione Derivatives
Derivative TypeTechniqueKey FindingReference
Catechol-substituted 1,3-indandionesCyclic VoltammetryUsed to study Michael addition reaction with electrogenerated o-benzoquinones. nih.govresearchgate.net
Carbazole/Phenothiazine-substituted 1,3-indandionesCyclic VoltammetryShowed reversible one-electron oxidation couples. tandfonline.com
Carbazole/Phenothiazine-substituted 1,3-indandionesPhotoelectron SpectroscopyIonization potentials determined to be 5.52–6.01 eV. tandfonline.com

Advanced Sensing Platforms and Biosensors

The unique optical and electrochemical properties of this compound make it a promising candidate for incorporation into advanced sensing platforms and biosensors. While specific biosensors for this exact derivative are an emerging area, the indandione scaffold is recognized for its utility in biosensing applications. mdpi.com

Fluorescence-Based Sensors: The sensitivity of the fluorescence of certain indandione derivatives to their local environment can be exploited for sensing applications. Research has shown that the solid-state fluorescence of compounds like 2-(diphenylacetyl)-1,3-indandione-1-hydrazone is significantly enhanced in the presence of polar molecules, indicating potential for use in chemical sensors. documentsdelivered.com Furthermore, derivatives that exhibit fluorescence upon binding to specific biological targets, such as misfolded protein aggregates, can serve as probes for detecting pathologies associated with those proteins. nih.govnih.gov

Electrochemical Sensors: Given their well-defined redox behavior, indandione derivatives can be used as the recognition or signal-transducing element in electrochemical sensors. These platforms could involve modifying electrode surfaces with the derivative to facilitate selective interactions with a target analyte, leading to a measurable change in current or potential. While specific platforms for this compound are under development, the principles are well-established for other organic molecules in applications such as mycotoxin detection, where recognition receptors are immobilized on transducer surfaces. mdpi.com

Biosensor Integration: The development of a true biosensor for this compound would involve coupling its detection to a biological recognition element, such as an enzyme or antibody. Although biosensors have been developed for structurally distinct but related molecules like indole metabolites, this work provides a framework for future development. nih.gov Such systems could be engineered to produce a colorimetric, fluorescent, or electrochemical signal upon interaction with the target derivative, enabling rapid and specific analysis in complex biological samples.

Q & A

Q. What spectroscopic methods are most effective for characterizing the structural properties of Indandione derivative 3, and how should researchers interpret spectral data?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for elucidating proton and carbon environments, while Infrared (IR) spectroscopy identifies functional groups like ketones or conjugated systems. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Researchers should compare observed peaks with literature data for analogous indandione derivatives and validate assignments using computational tools like density-functional theory (DFT) for electronic structure predictions . Cross-referencing spectral data with synthetic pathways ensures consistency in structural verification.

Q. What synthetic routes are commonly employed for this compound, and what factors influence yield optimization?

  • Methodological Answer : Common methods include cyclocondensation of diketones with aryl aldehydes or Michael addition reactions. Yield optimization requires solvent selection (polar aprotic solvents enhance reactivity), catalyst choice (e.g., Lewis acids like BF3·OEt2), and temperature control. Purification via column chromatography or recrystallization must be validated using thin-layer chromatography (TLC). Researchers should consult pharmacopoeial guidelines and prior synthetic protocols to avoid impractical steps (e.g., excessive derivatization) that introduce errors .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are considered acceptable?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at λmax ~250–300 nm (typical for indandione chromophores) is standard. Purity thresholds ≥95% are acceptable for pharmacological studies. Calibration curves using certified reference materials ensure accuracy. Researchers must report absolute numerical data (e.g., peak area percentages) alongside derived values (e.g., purity percentages) to enhance reproducibility .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in different solvent environments?

  • Methodological Answer : DFT calculations (e.g., B3LYP hybrid functional) model electron distribution, frontier molecular orbitals (HOMO-LUMO gaps), and solvation effects using implicit solvent models (e.g., PCM). Researchers should compare calculated Gibbs free energy changes (ΔG) for reactions in polar vs. nonpolar solvents to predict regioselectivity. Validation via experimental kinetic studies (e.g., UV-Vis monitoring of reaction rates) bridges computational and empirical data .

Q. What methodological considerations are critical when reconciling contradictory pharmacokinetic data from different in vivo models?

  • Methodological Answer : Discrepancies may arise from interspecies metabolic differences or dosing regimens. Normalize data to body surface area or allometric scaling. Use compartmental pharmacokinetic modeling (e.g., non-linear mixed-effects modeling) to account for variability. Report absolute bioavailability values alongside statistical significance (p < 0.05) and confidence intervals to avoid misinterpretation of "significant" effects .

Q. How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound analogs?

  • Methodological Answer : Systematically vary substituents (e.g., electron-withdrawing groups at the indandione core) and assess biological activity (e.g., IC50 in enzyme assays). Pair in vitro assays with molecular docking studies to correlate structural modifications with binding affinity. Use multivariate regression analysis to identify key physicochemical descriptors (e.g., logP, polar surface area) driving activity. Hypothesis-driven SAR frameworks should align with literature precedents for similar heterocyclic systems .

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